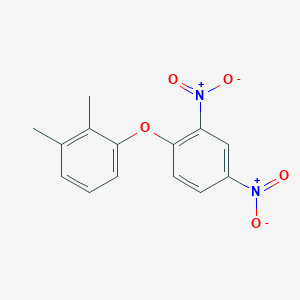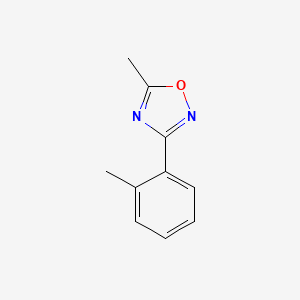
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene is an organic compound characterized by the presence of a dinitrophenoxy group attached to a dimethylbenzene core
准备方法
The synthesis of 1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene typically involves the reaction of 2,4-dinitrochlorobenzene with an appropriate alcohol or phenol derivative under specific conditions. One common method involves reacting 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C . This reaction yields the desired dinitrophenyl ether with high specificity.
化学反应分析
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, leading to the formation of amine derivatives.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Industry: It is used in the production of plasticizers for propellants and other polymer-based materials.
作用机制
The mechanism of action of 1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, it can act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation . The pathways involved in its action depend on the specific application and target molecules.
相似化合物的比较
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Known for its use in explosives and as a pesticide, 2,4-dinitrophenol has a similar nitro group arrangement but differs in its applications and toxicity.
2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellants, this compound shares the dinitrophenoxy group but has different physical and chemical properties.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
3761-24-8 |
|---|---|
分子式 |
C14H12N2O5 |
分子量 |
288.25 g/mol |
IUPAC 名称 |
1-(2,4-dinitrophenoxy)-2,3-dimethylbenzene |
InChI |
InChI=1S/C14H12N2O5/c1-9-4-3-5-13(10(9)2)21-14-7-6-11(15(17)18)8-12(14)16(19)20/h3-8H,1-2H3 |
InChI 键 |
FMNQDRHTAPQIRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)

![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)





![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)

![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)

